Aripiprazole-d8 N4-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

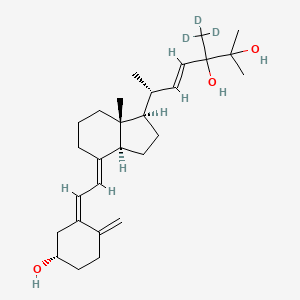

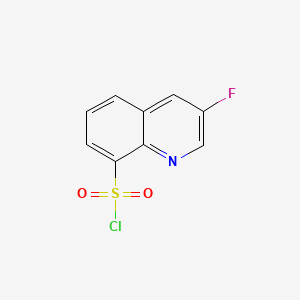

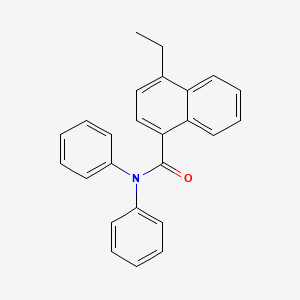

Aripiprazole-d8 N4-Oxide is a compound with the molecular formula C23H27Cl2N3O3 . It is a deuterium-labeled version of Aripiprazole, which is a human 5-HT1A receptor partial agonist with a Ki of 4.2 nM . The compound has a molecular weight of 472.4 g/mol .

Synthesis Analysis

The synthesis of Aripiprazole-d8 involves a two-step process. The first step involves the reaction of 1,4-Dibromobutane-d8 with 7-hydroxy-3,4-dihydro-2 (1H)-quinolinone. The first intermediate is then coupled with 1- (2, 3-dichlorophenyl)piperazine hydrochloride to produce Aripiprazole-d8 .Molecular Structure Analysis

The molecular structure of Aripiprazole-d8 N4-Oxide includes a total of 61 bonds, 34 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis

Aripiprazole-d8 N4-Oxide has a molecular weight of 472.4 g/mol, XLogP3-AA of 3.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 7, Exact Mass of 471.1931611 g/mol, Monoisotopic Mass of 471.1931611 g/mol, Topological Polar Surface Area of 59.6 Ų, Heavy Atom Count of 31, Formal Charge of 0, Complexity of 603, and Isotope Atom Count of 8 .Applications De Recherche Scientifique

Synthesis and Characterization :

- Aripiprazole-d8, a deuterium-labeled isotope of Aripiprazole, was synthesized for research purposes. This compound aids in the quantitative analysis of Aripiprazole using HPLC-MS/MS methods, which is crucial for further research and development of this pharmaceutical ingredient (Vohra, Sandbhor, & Wozniak, 2015).

Pharmacological Properties :

- Aripiprazole is a partial agonist at human dopamine D2 receptors, which influences its pharmacologic properties. It has a unique mechanism of action compared to other antipsychotics, displaying both agonist and antagonist properties in various dopaminergic models (Burris et al., 2002).

Potential Therapeutic Uses :

- Aripiprazole and its metabolites, including N-oxides, are studied for their role in treating schizophrenia. They exhibit strong activity in influencing dopamine receptors but are devoid of side effects typically induced by other drugs used for schizophrenia treatment (Satyanarayana et al., 2005).

Receptor Activity Profile :

- Aripiprazole is identified as a dopamine-serotonin system stabilizer due to its partial agonist activity at serotonin 5-hydroxytryptamine (5-HT)1A receptors and antagonist activity at 5-HT2A receptors. This profile may underlie its unique antipsychotic activity in humans (Urban et al., 2007).

Research on Metabolites :

- Aripiprazole's metabolites contribute to its pharmacological profile. The human metabolite displays similar partial agonist activity to Aripiprazole at dopamine receptors, while the rodent metabolite shows antagonist properties. These findings highlight the need to consider species-specific differences in metabolite activity when interpreting pre-clinical and clinical data (Wood et al., 2006).

Safety And Hazards

When handling Aripiprazole-d8 N4-Oxide, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The unique pharmacological profile of Aripiprazole, which Aripiprazole-d8 N4-Oxide shares, provides ‘adaptive’ pharmacological activity. This has shifted the concept of dopamine modulation beyond the established approach of dopamine D2 receptor (D2R) antagonism. The hypothesized effects of Aripiprazole on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways [i.e., extracellular signal-regulated kinase (ERK)] compared with full D2R antagonists, suggest further exploration of these targets by novel and future biased ligand compounds .

Propriétés

IUPAC Name |

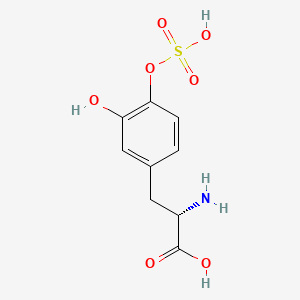

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-BQLKVSHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole-d8 N4-Oxide | |

CAS RN |

1346600-39-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)